Lomofungin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

- In DM1, RNA containing an expanded CUG repeat (CUGexp) forms nuclear foci, sequestering MBNL1 and causing splicing dysregulation .

- However, dilomofungin, despite stronger binding affinity in vitro, induces CUGexp RNA accumulation in cells, affecting RNA turnover. The monomer is more effective at rescuing splicing defects .

Target of Action

Mode of Action

Pharmacokinetics

生化分析

Biochemical Properties

Lomofungin has been found to interact with the Muscleblind-like (MBNL) family of proteins . These proteins bind to RNA containing an expanded CUG repeat (CUG exp), which is associated with myotonic dystrophy type 1 (DM1), a neuromuscular disorder . This compound inhibits the binding of MBNL1 to CUG exp, which has been shown to restore splicing regulation and correct phenotypes in DM1 models .

Cellular Effects

In cellular contexts, this compound has been shown to have distinct effects. It has been found to increase diffuse nucleoplasmic staining for MBNL1 in cells expressing CUG exp, suggesting a partial alleviation of MBNL1 sequestration . Its dimer, dithis compound, while more potent in inhibiting MBNL1-CUG exp binding, leads to a large increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with MBNL1 and CUG exp RNA. This compound undergoes spontaneous dimerization in DMSO, producing dithis compound, which inhibits MBNL1-CUG exp binding 17-fold more potently than this compound itself . This leads to an increase of CUG exp RNA in nuclear foci due to reduced turnover of the CUG exp transcript .

Temporal Effects in Laboratory Settings

It has been observed that this compound can undergo spontaneous dimerization in DMSO to form dithis compound . This process influences the compound’s activity, as dithis compound is more potent in inhibiting MBNL1-CUG exp binding but also leads to an increase of CUG exp RNA in nuclear foci .

Metabolic Pathways

It is known that this compound is a phenazine compound, and phenazines are produced by pathways that branch from chorismate as a common precursor .

Transport and Distribution

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is involved in nuclear processes .

Subcellular Localization

Given its interaction with MBNL1 and CUG exp RNA, it is likely that it is localized in the nucleus

准备方法

Synthetic Routes and Reaction Conditions: Lomofungin is synthesized by Streptomyces lomondensis through a biosynthetic pathway involving the core phenazine biosynthesis gene cluster lphzGFEDCB . The process begins with shikimic acid, which is converted into intermediates containing a phenazine nucleus . The gene lomo10, encoding a flavin-dependent monooxygenase, is responsible for the hydroxylation of this compound at its C-7 position .

Industrial Production Methods: Industrial production of this compound involves the optimization of fermentation conditions and overexpression of regulatory genes in Streptomyces lomondensis . The strain is cultivated in a controlled environment to maximize the yield of this compound.

化学反应分析

Types of Reactions: Lomofungin undergoes various chemical reactions, including hydroxylation and dimerization. The hydroxylation at the C-7 position is catalyzed by the flavin-dependent monooxygenase encoded by lomo10 . Additionally, this compound can spontaneously dimerize in dimethyl sulfoxide (DMSO), forming dithis compound .

Common Reagents and Conditions:

Hydroxylation: Flavin-dependent monooxygenase, compound A, and E.

Dimerization: Dimethyl sulfoxide (DMSO).

Major Products:

Hydroxylation: this compound.

Dimerization: Dithis compound.

科学研究应用

Lomofungin has a wide range of scientific research applications due to its antimicrobial properties. It has been studied for its potential use in treating myotonic dystrophy type 1 by inhibiting MBNL1-CUG RNA binding . Additionally, this compound has shown promise as an inhibitor of botulinum neurotoxin light chain protease and as a potential therapeutic for HIV-1 replication . Its broad-spectrum activity makes it a valuable compound in the fields of chemistry, biology, medicine, and industry.

相似化合物的比较

Lomofungin is unique among phenazine antibiotics due to its broad-spectrum activity and specific mechanism of action. Similar compounds include:

Phenazine-1-carboxylic acid (PCA): A simple phenazine compound with antimicrobial properties.

1-Hydroxyphenazine: Another phenazine derivative with antimicrobial activity.

Phenazine-1-carboxamide: Known for its antimicrobial properties.

Pyocyanin: A blue-green pigment with antimicrobial activity.

This compound’s ability to inhibit RNA synthesis and its broad-spectrum activity distinguish it from these similar compounds.

属性

CAS 编号 |

26786-84-5 |

|---|---|

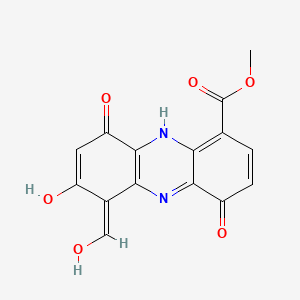

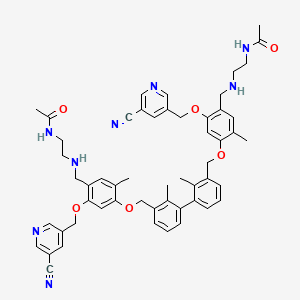

分子式 |

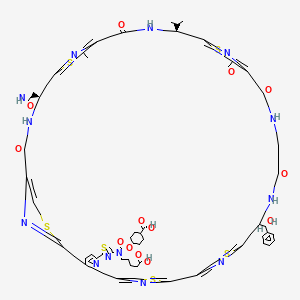

C15H10N2O6 |

分子量 |

314.25 g/mol |

IUPAC 名称 |

methyl (6E)-7-hydroxy-6-(hydroxymethylidene)-4,9-dioxo-10H-phenazine-1-carboxylate |

InChI |

InChI=1S/C15H10N2O6/c1-23-15(22)6-2-3-8(19)13-11(6)16-14-10(21)4-9(20)7(5-18)12(14)17-13/h2-5,16,18,20H,1H3/b7-5- |

InChI 键 |

YDXARWIJAYOANV-ALCCZGGFSA-N |

SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

手性 SMILES |

COC(=O)C1=C2C(=NC\3=C(N2)C(=O)C=C(/C3=C/O)O)C(=O)C=C1 |

规范 SMILES |

COC(=O)C1=C2C(=NC3=C(N2)C(=O)C=C(C3=CO)O)C(=O)C=C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Lomofungin; NSC 106995; NSC-106995; NSC106995; U-24,792; U 24,792; U24,792; U 24792; U-24792; U24792; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)